molecular formula C21H21ClN4O3 B2729088 1-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide CAS No. 1251599-59-3

1-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide

Cat. No. B2729088
CAS RN: 1251599-59-3
M. Wt: 412.87
InChI Key: UBTAFSCYWXFKMJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a quinoxaline moiety, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoxaline core, followed by various substitutions to add the different functional groups. The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the amide and carboxamide groups might be involved in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Chemical Synthesis and Hydrolysis Studies

Research on similar compounds involves the study of chemical reactions, hydrolysis processes, and tautomerism. For instance, the hydrolysis of various acetylenecarboxylic acid derivatives has been explored, leading to compounds with potential biological activity after undergoing decarboxylation and other chemical transformations (Iwanami et al., 1964). These studies are foundational in understanding the chemical behavior of complex molecules, including quinoxaline derivatives.

Antimicrobial Activity

Quinoxaline derivatives have been synthesized and screened for antimicrobial properties. For example, novel series of compounds with potential antimicrobial activity against various bacteria and fungi have been developed, indicating the relevance of quinoxaline carboxamide structures in the search for new antimicrobial agents (Desai et al., 2011). These findings highlight the potential of structurally related compounds in addressing the need for new antimicrobial therapies.

Serotonin Receptor Antagonism

Compounds structurally related to quinoxaline carboxamides have been evaluated for their potential as serotonin receptor antagonists. Research into 3-chloroquinoxaline-2-carboxamides has demonstrated their efficacy in this role, with certain derivatives showing promising pharmacological activity (Mahesh et al., 2004). This suggests that the compound could be of interest in neuroscience and pharmacology research focused on the serotonin system.

Polymer Science Applications

Quinoxaline derivatives are also of interest in the field of polymer science, where they contribute to the development of new materials with specific properties. For instance, research on polyamides containing various functional groups, including quinoxaline structures, explores their potential applications in creating novel polymeric materials (Hattori et al., 1979). These materials could have applications ranging from biotechnology to materials science.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to a specific protein in the body and altering its function .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate safety equipment and follow standard safety procedures when working with chemicals .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research with many potential applications in medicine, materials science, and other areas. Future research might focus on synthesizing this compound, studying its properties, and exploring its potential uses .

properties

IUPAC Name

1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-2-oxo-N-propylquinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-3-8-23-21(29)14-5-7-18-17(9-14)24-11-20(28)26(18)12-19(27)25-15-6-4-13(2)16(22)10-15/h4-7,9-11H,3,8,12H2,1-2H3,(H,23,29)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTAFSCYWXFKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)N(C(=O)C=N2)CC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide

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